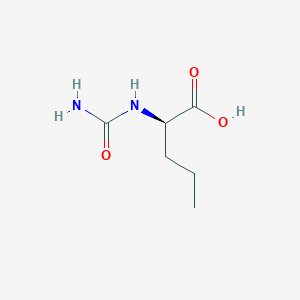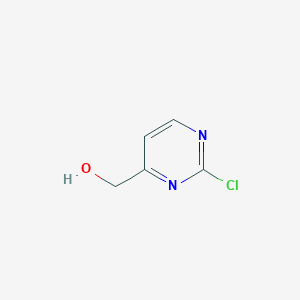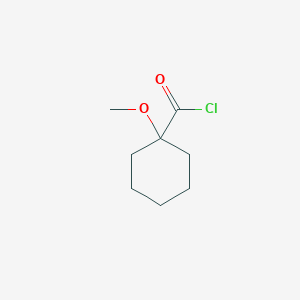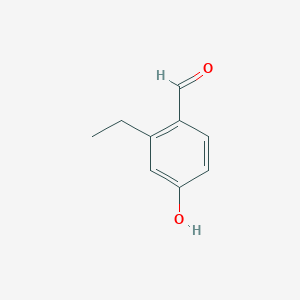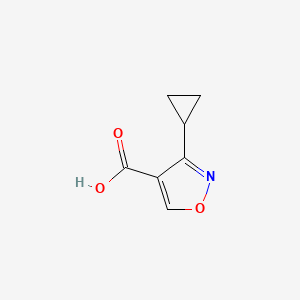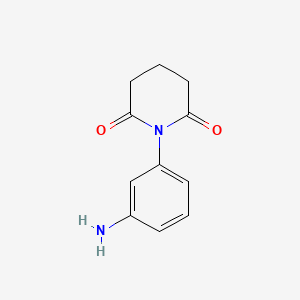
1-(3-氨基苯基)哌啶-2,6-二酮
描述
1-(3-Aminophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H12N2O2 It is characterized by a piperidine ring substituted with an aminophenyl group at the 1-position and two keto groups at the 2 and 6 positions
科学研究应用
1-(3-Aminophenyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
Target of Action
1-(3-Aminophenyl)piperidine-2,6-dione is a functionalized Cereblon ligand . Cereblon is a protein that plays a crucial role in various cellular processes, including development, immunity, and tumorigenesis .
Mode of Action
This compound interacts with its target, Cereblon, by binding to it. This binding is facilitated by the terminal amine group present in the compound, which allows for rapid conjugation .
Biochemical Pathways
The biochemical pathways affected by 1-(3-Aminophenyl)piperidine-2,6-dione are related to the functions of Cereblon. Given that Cereblon is involved in various cellular processes, the compound’s action could potentially affect multiple pathways .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)piperidine-2,6-dione can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with piperidine-2,6-dione under reductive conditions to form the desired product. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of 1-(3-Aminophenyl)piperidine-2,6-dione often involves large-scale synthesis using similar reductive methods but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(3-Aminophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperidine-2,6-dione derivatives.
相似化合物的比较
1-(3-Aminophenyl)piperidine-2,6-dione can be compared with other similar compounds, such as:
Thalidomide: A piperidine-2,6-dione derivative with immunomodulatory properties.
Lenalidomide: Another piperidine-2,6-dione derivative with enhanced therapeutic effects.
Pomalidomide: A more potent derivative used in cancer treatment.
Uniqueness: 1-(3-Aminophenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine-2,6-dione derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of 1-(3-Aminophenyl)piperidine-2,6-dione, researchers can better explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
1-(3-aminophenyl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(13)15/h1,3-4,7H,2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXKYPTXXDWBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
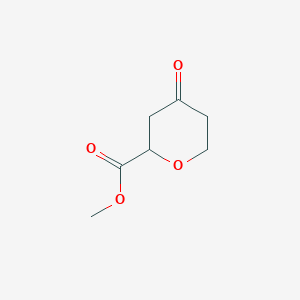
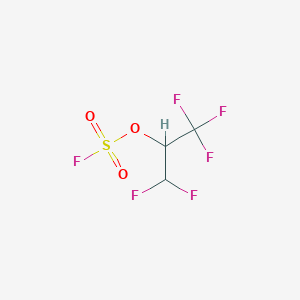
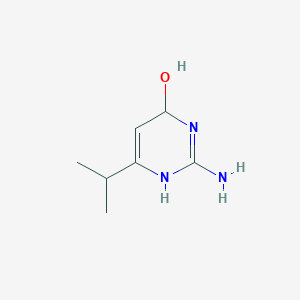
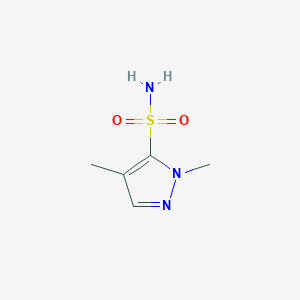

![1H-benzo[d][1,2,3]triazole-5-sulfonamide](/img/structure/B1521259.png)
